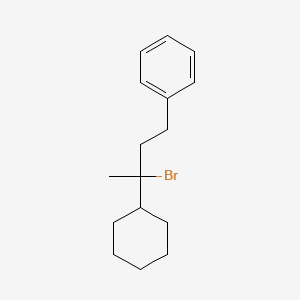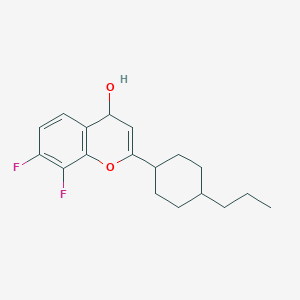
2-Ethyl-1,3-diphenylcycloprop-2-ene-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-1,3-diphenylcycloprop-2-ene-1-carboxylic acid is a cyclopropene derivative with a unique structure that includes a cyclopropene ring substituted with ethyl and phenyl groups
Méthodes De Préparation
The synthesis of 2-Ethyl-1,3-diphenylcycloprop-2-ene-1-carboxylic acid typically involves the reaction of 1,2-diphenylacetylene with ethyl diazoacetate in the presence of a copper catalyst. The reaction is carried out in dichloromethane under nitrogen atmosphere . The product is then purified using flash chromatography on silica gel .
Analyse Des Réactions Chimiques
2-Ethyl-1,3-diphenylcycloprop-2-ene-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo substitution reactions with electrophiles, such as alkyl halides, in the presence of a base.
Applications De Recherche Scientifique
2-Ethyl-1,3-diphenylcycloprop-2-ene-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and as a precursor in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-Ethyl-1,3-diphenylcycloprop-2-ene-1-carboxylic acid involves its interaction with molecular targets through its reactive cyclopropene ring. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The pathways involved in these reactions are influenced by the electronic and steric properties of the substituents on the cyclopropene ring .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-Ethyl-1,3-diphenylcycloprop-2-ene-1-carboxylic acid include:
- 1,2-Diphenylcycloprop-2-ene-1-carboxylic acid
- Ethyl 2,3-diphenylcycloprop-2-ene-1-carboxylate
- 1-Hydroxy-2,3-diphenyl-1-cycloprop-2-enecarboxylic acid ethyl ester
Compared to these compounds, this compound is unique due to the presence of the ethyl group, which can influence its reactivity and interactions with other molecules .
Propriétés
Numéro CAS |
824425-13-0 |
|---|---|
Formule moléculaire |
C18H16O2 |
Poids moléculaire |
264.3 g/mol |
Nom IUPAC |
2-ethyl-1,3-diphenylcycloprop-2-ene-1-carboxylic acid |
InChI |
InChI=1S/C18H16O2/c1-2-15-16(13-9-5-3-6-10-13)18(15,17(19)20)14-11-7-4-8-12-14/h3-12H,2H2,1H3,(H,19,20) |
Clé InChI |
VKTCNAIBPLBPNQ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C1(C2=CC=CC=C2)C(=O)O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Piperidinone, 1-[(2-bromophenyl)sulfonyl]-](/img/structure/B14223541.png)

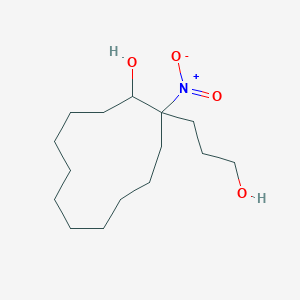
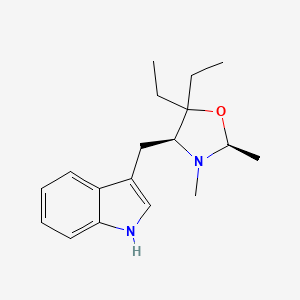
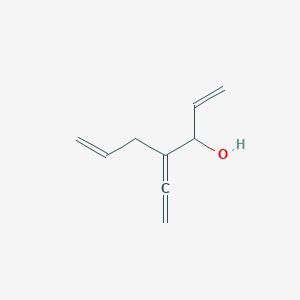
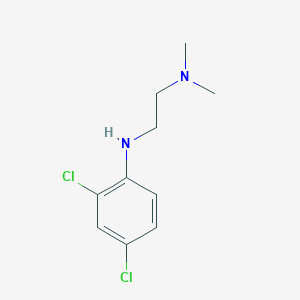
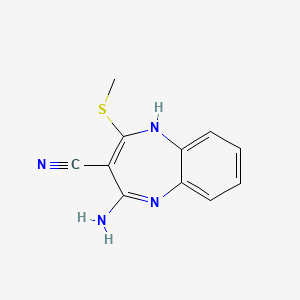
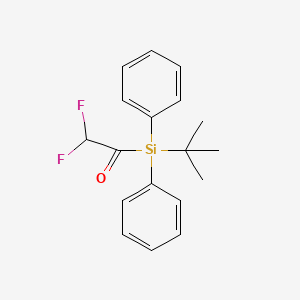
![2-[(2-{[4-(Trifluoromethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14223602.png)
![(1R,2R,5R,6R)-9-Oxabicyclo[3.3.1]nonane-2,6-diol](/img/structure/B14223603.png)
![N,N'-[4,5-Dichloro-3-(prop-2-en-1-yl)-1,2-phenylene]dibenzamide](/img/structure/B14223605.png)
![2-Hydroxy-1-[(prop-2-en-1-yl)oxy]propane-1-sulfonic acid](/img/structure/B14223606.png)
